2-((3-Bromobenzyl)thio)acetamide

Description

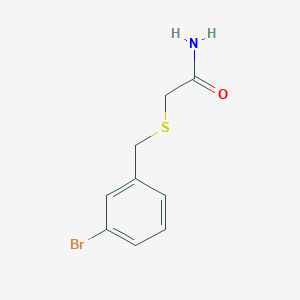

2-((3-Bromobenzyl)thio)acetamide is a sulfur-containing acetamide derivative characterized by a 3-bromobenzylthio (-S-CH₂-C₆H₄-Br) substituent. This compound belongs to the broader class of thioacetamides, which are notable for their diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[(3-bromophenyl)methylsulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYIDLLIXBYCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276374 | |

| Record name | 2-[[(3-Bromophenyl)methyl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98288-02-9 | |

| Record name | 2-[[(3-Bromophenyl)methyl]thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98288-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(3-Bromophenyl)methyl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)thio)acetamide typically involves the reaction of 3-bromobenzyl chloride with thioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Benzyl derivatives

Substitution: Azido or thiocyanato derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-((3-Bromobenzyl)thio)acetamide serves as an intermediate for the preparation of more complex organic molecules. Its ability to participate in diverse reactions makes it valuable for synthesizing derivatives for further study.

Biological Applications

The compound has been investigated for its potential as a biochemical probe in biological systems:

- Enzyme Studies: It is used to study enzyme activities and protein interactions due to its ability to bind selectively to target proteins.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics .

Medicinal Chemistry

Research has explored the therapeutic potential of this compound:

- Anticancer Properties: Case studies have indicated that derivatives of this compound may exhibit anticancer activity by inhibiting specific cancer cell lines .

- Diabetes Research: Similar compounds have been evaluated for their effects on glucose metabolism and have shown promise as anti-diabetic agents through enzyme inhibition assays .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂ or m-CPBA in solvent | Sulfoxides, sulfones |

| Reduction | NaBH₄ or LiAlH₄ in ether | Benzyl derivatives |

| Substitution | Nucleophiles (e.g., NaN₃) in DMF | Azido derivatives |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against prostate (DU145) and lung (A549) cancer cell lines. Results indicated significant cytotoxicity, suggesting a mechanism involving apoptosis induction through specific signaling pathways .

Case Study 2: Diabetes Research

Another research effort focused on evaluating the compound's effect on glucose metabolism using animal models. The results showed that specific derivatives could effectively lower blood glucose levels, indicating potential use as anti-diabetic agents .

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the thioacetamide moiety can participate in hydrogen bonding or covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

- Solubility : Bromine and thioether groups likely reduce aqueous solubility but improve organic solvent compatibility compared to hydroxyl or carboxyl analogs.

- Stability : Thioacetamides with bromine (e.g., 3a) may decompose in polar aprotic solvents, necessitating careful storage .

Table 3: Bioactivity Profiles

Key Observations :

- Thioacetamide Bioactivity: The thioether linkage and halogenation are critical for bioactivity.

Biological Activity

2-((3-Bromobenzyl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. It belongs to the class of thioacetamides, which are characterized by a sulfur atom bonded to an acetamide group. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 3-bromobenzyl chloride with thioacetamide in the presence of a base, followed by purification through recrystallization techniques. The reaction can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both bacterial and fungal strains. This activity is attributed to its ability to inhibit key enzymes involved in microbial metabolism, thereby preventing growth and replication.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. Notably, it shows potent inhibition against human microsomal epoxide hydrolase (mEH), with IC50 values reported in the low nanomolar range. The presence of the bromine substituent enhances its potency, indicating that structural modifications can significantly impact biological activity .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | mEH | < 50 |

| 2-((3,5-bis(trifluoromethyl)benzyl)thio)-2-cyclopentylacetamide | mEH | 2.2 |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The compound is believed to undergo metabolic activation leading to toxic metabolites, which can acylate lysine side chains on cellular proteins, potentially causing cellular dysfunction or death .

Case Studies

In a study focused on thioacetamides and their derivatives, researchers found that modifications at the benzyl ring could significantly alter the inhibitory potency against mEH. For instance, compounds with different alkyl substituents showed varying degrees of potency, highlighting the importance of structural optimization in drug design .

The mechanism by which this compound exerts its biological effects often involves enzyme inhibition. The compound's thioamide group plays a crucial role in binding to target enzymes, thereby inhibiting their activity. This interaction is facilitated by the electron-withdrawing nature of the bromine substituent, which enhances nucleophilicity and promotes binding affinity .

Potential Applications

Given its biological activity, this compound holds promise for applications in drug discovery and development. Its ability to inhibit key enzymes suggests potential therapeutic roles in treating infections and possibly other diseases linked to enzyme dysregulation.

Q & A

Basic Research Questions

1. Synthesis and Characterization of 2-((3-Bromobenzyl)thio)acetamide Q: What are the established synthetic routes for preparing this compound, and how is its purity validated? A: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-bromobenzyl bromide with thioacetamide derivatives under controlled alkaline conditions to form the thioether bond . Post-synthesis, purity is validated using:

- Nuclear Magnetic Resonance (NMR): To confirm structural integrity (e.g., characteristic peaks for bromobenzyl and thioacetamide moieties).

- High-Performance Liquid Chromatography (HPLC): For quantifying purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .

2. Key Applications in Experimental Models Q: How is this compound utilized in preclinical studies, particularly in hepatotoxicity research? A: While direct studies on this compound are limited, structurally related thioacetamide derivatives are widely used to induce liver injury in rodent models. Key applications include:

- Liver Fibrosis/Cirrhosis Induction: Administered intraperitoneally (e.g., 50–100 mg/kg in rats, twice weekly for 6 weeks) to replicate human liver disease progression .

- Mechanistic Studies: Monitoring biomarkers like serum transaminases (ALT, AST), bilirubin, and histopathological changes (e.g., centrilobular necrosis) .

3. Analytical Methods for Stability and Reactivity Q: What conditions degrade this compound, and how are decomposition products managed? A: The compound is sensitive to:

- Hydrolysis: In acidic/basic media, it may decompose into hydrogen sulfide (H₂S) and acetate derivatives. Hydrolysis rates increase with temperature .

- Oxidation: Avoid strong oxidizers (e.g., peroxides) to prevent hazardous byproducts like sulfur oxides (SOₓ) .

Decomposition is monitored via gas chromatography (GC) for volatile sulfides and infrared (IR) spectroscopy for functional group stability .

Advanced Research Questions

4. Designing Dose-Response Studies for Hepatotoxicity Q: How are dose regimens optimized to balance efficacy (disease induction) and mortality in rodent models? A: A tiered approach is recommended:

Acute Toxicity Testing: Determine the median lethal dose (LD₅₀) via oral or intraperitoneal administration (e.g., thioacetamide’s LD₅₀ in rats is 301 mg/kg) .

Subchronic Studies: Administer 50–100 mg/kg twice weekly for 6 weeks, with weekly monitoring of liver enzymes (ALT, AST) and histopathology .

Controls: Include sham groups (vehicle-only) and cohorts treated with hepatoprotective agents (e.g., fisetin or omega-3 supplements) to validate disease specificity .

5. Resolving Contradictions in Mechanistic Data Q: How can researchers address discrepancies in reported mechanisms of liver injury (e.g., oxidative stress vs. metabolic acidosis)? A: Conflicting data often arise from variations in experimental design. To reconcile these:

- Multi-Omics Integration: Combine transcriptomics (NF-κB signaling) with metabolomics (lactate/pH levels) to identify dominant pathways .

- Time-Course Analyses: Assess biomarkers at multiple intervals (e.g., 24h, 72h, 6 weeks) to distinguish acute necrosis from chronic fibrosis .

6. Comparative Toxicity Profiling Q: How does this compound’s toxicity compare to parent compounds like thioacetamide? A: While direct data is limited, structural analogs suggest:

- Enhanced Stability: The bromobenzyl group may reduce hydrolysis rates compared to thioacetamide, prolonging bioavailability .

- Carcinogenicity Risk: Thioacetamide is classified as a Group 2B carcinogen (IARC) due to hepatocarcinogenicity in rodents. Structural modifications may alter this profile, requiring Ames testing or in vivo carcinogenicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.